![molecular formula C18H15NNa2O7S B13014524 disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate](/img/structure/B13014524.png)
disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate
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Overview
Description
Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The sulfonation of the amino acid can be carried out using sulfur trioxide-pyridine complex in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate undergoes several types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to fluorenone under specific conditions.
Reduction: The sulfonate group can be reduced to a sulfide under reducing conditions.
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Sulfide derivatives.
Substitution: Free amino acids after Fmoc removal.
Scientific Research Applications
Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis, allowing for the selective deprotection of amino groups.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Disodium;(2S)-2-(tert-butoxycarbonylamino)-3-sulfonatopropanoate: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
Disodium;(2S)-2-(benzyloxycarbonylamino)-3-sulfonatopropanoate: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
Uniqueness
Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is unique due to the stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .
Properties
Molecular Formula |
C18H15NNa2O7S |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |
InChI |
InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m1../s1 |
InChI Key |
YVJDMFNWKCNZAT-GGMCWBHBSA-L |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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